Magnesium acetylacetonate

Thermal analysis Precursor stability Decomposition kinetics

Magnesium acetylacetonate [Mg(acac)₂] is the premier precursor for AP-MOCVD epitaxial MgO films, depositing at ~480°C on temperature-sensitive substrates. Unlike alkoxides, it offers ambient hydrolytic stability—no rigorous moisture exclusion needed. Its two-stage decomposition (265°C liquid intermediate→MgO at 450°C) uniquely enables aerosol-assisted CVD and ultrasonic spray pyrolysis. In sol-gel synthesis, it retains acetylacetonate interlayer anions for precise basal spacing engineering in hydrotalcite-like compounds. With intermediate metal–ligand bond ionicity (~8 eV), it delivers balanced ligand lability for catalysis and polyurethane crosslinking. Request a bulk quote today.

Molecular Formula C10H14MgO4
Molecular Weight 222.52 g/mol
CAS No. 14024-56-7
Cat. No. B081670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium acetylacetonate
CAS14024-56-7
Molecular FormulaC10H14MgO4
Molecular Weight222.52 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
InChIInChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
InChIKeyAKTIAGQCYPCKFX-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Acetylacetonate (CAS 14024-56-7): Technical Procurement Guide for Mg(acac)₂ as a Specialized β-Diketonate Precursor in CVD, Catalysis, and Advanced Material Synthesis


Magnesium acetylacetonate [Mg(C₅H₇O₂)₂, also designated Mg(acac)₂] is a coordination compound in which a central magnesium(II) ion is chelated by two bidentate acetylacetonate ligands, forming a stable six-membered metallacycle [1]. In the solid state, Mg(acac)₂ adopts a trimeric structure, which results in a characteristically low vapor pressure compared to monomeric magnesium precursors [2]. The compound melts at approximately 265–276 °C and undergoes a defined thermal decomposition pathway: upon melting, it splits to yield a gaseous organic residue and a liquid intermediate [MgC₅H₆O₂] that subsequently converts to MgO at 450 °C [3]. Mg(acac)₂ exhibits solubility in common organic solvents including methanol, ethanol, and isopropanol, and demonstrates notable resistance to hydrolysis relative to more reactive magnesium alkoxides, enabling its handling under ambient conditions without rigorous exclusion of atmospheric moisture [4]. These physicochemical attributes—intermediate thermal stability, predictable decomposition behavior, organic solvent compatibility, and moderate moisture tolerance—collectively define Mg(acac)₂ as a versatile organometallic precursor and catalyst component for applications spanning chemical vapor deposition (CVD), sol-gel processing, organic synthesis, and polymer stabilization [1][2].

Why Generic Magnesium Acetylacetonate Substitution Is Scientifically Invalid: Ligand-Dependent Reactivity, Coordination Chemistry, and Decomposition Kinetics


Substituting Mg(acac)₂ with an alternative magnesium source—whether an inorganic salt (e.g., Mg(NO₃)₂, MgCl₂), an alkoxide (e.g., Mg(OEt)₂), or a different metal acetylacetonate (e.g., Ca(acac)₂, Zn(acac)₂)—without rigorous revalidation introduces material failure risks that stem from fundamental differences in coordination chemistry, thermal decomposition pathways, and ligand-specific reactivity. The acetylacetonate ligand is not merely a solubilizing group; it actively dictates the decomposition mechanism and temperature window: Mg(acac)₂ undergoes a two-stage thermal conversion with a defined liquid intermediate phase at 265 °C and final oxide formation at 450 °C, a pathway distinct from both the direct decomposition of inorganic nitrates and the hydrolytic sensitivity of alkoxides [1]. At the electronic level, the metal–ligand bond in Mg(acac)₂ exhibits an intermediate ionicity (~8 eV Coulomb potential), positioning it between the highly covalent Be(acac)₂ (1.37 eV) and the more ionic Zn(acac)₂ (12.3 eV), which directly impacts ligand lability and substitution kinetics in catalytic cycles [2]. Furthermore, the solid-state trimeric structure of Mg(acac)₂ fundamentally alters its volatility and mass transport characteristics relative to monomeric analogs, making it unsuitable as a drop-in replacement in established CVD processes without complete parameter re-optimization [3]. These compound-specific properties—decomposition pathway, metal–ligand bond ionicity, and solid-state nuclearity—are not transferable across precursor classes and constitute the scientific basis for why Mg(acac)₂ cannot be generically substituted without compromising process outcomes.

Quantitative Differentiation of Magnesium Acetylacetonate: Head-to-Head Comparative Evidence Against Alternative Precursors and In-Class Analogs


Thermal Decomposition Pathway: Mg(acac)₂ vs. Ca(acac)₂ — Decomposition Onset Temperature and Intermediate Phase Formation

Thermogravimetric and differential scanning calorimetry (TGA/DSC) analyses demonstrate that Mg(acac)₂ and Ca(acac)₂ exhibit distinct thermal decomposition behaviors. Mg(acac)₂ melts at 265 °C and becomes unstable immediately thereafter, undergoing a two-stage decomposition: initial splitting to a liquid intermediate (MgC₅H₆O₂) followed by conversion to MgO at 450 °C [1]. In contrast, Ca(acac)₂ melts at 270.4 °C and exhibits a higher decomposition onset range of 277–284 °C . The presence of a stable liquid intermediate phase in the Mg(acac)₂ decomposition pathway enables unique processing advantages in ultrasonic spray pyrolysis and aerosol-assisted CVD, whereas Ca(acac)₂ lacks this defined two-stage mechanism [1].

Thermal analysis Precursor stability Decomposition kinetics Oxide film deposition

CVD Deposition Temperature Window: Mg(acac)₂ Achieves Epitaxial MgO Film Growth at Sub-500 °C — A Comparative Benchmark Against High-Temperature MOCVD Precursors

Atmospheric-pressure metalorganic chemical vapor deposition (AP-MOCVD) using Mg(acac)₂ as the metalorganic source produced uniform, dense, and well-ordered single-crystal epitaxial MgO thin films on Si(100), SiO₂/Si, and Pt/Si substrates at a relatively low substrate temperature of approximately 480 °C [1]. This deposition temperature is notably lower than typical MOCVD processes employing alternative precursors. Amorphous MgO films were also grown via OMCVD using Mg(acac)₂ at deposition temperatures ranging from 450 °C to 700 °C under reduced pressure (5–20 Torr) with oxygen carrier gas [2]. In comparison, magnesium bis(2,2,6,6-tetramethylheptanedionate) [Mg(tmhd)₂]₂, a bulkier β-diketonate analog, possesses lower vapor pressure due to higher molecular weight and requires adduct formation (e.g., Mg(tmhd)₂(TMEDA)) to achieve monomeric structure and sufficient volatility for practical CVD applications [3].

Chemical vapor deposition Thin film growth Epitaxial oxide films Process temperature optimization

Sol-Gel Synthesis Selectivity: Mg(acac)₂ vs. Mg(OEt)₂ — Ligand Retention Dictates Interlayer Anion Identity and Crystallization Behavior in Hydrotalcite Formation

In a direct comparative study of sol-gel hydrotalcite synthesis, two magnesium precursors—magnesium ethoxide [Mg(OEt)₂] and magnesium acetylacetonate [Mg(acac)₂]—were evaluated under identical conditions, with aluminum acetylacetonate [Al(acac)₃] serving as the fixed aluminum source in both protocols [1]. The resulting interlayer anions differed fundamentally: Mg(OEt)₂ produced ethoxide–acetylacetonate mixed interlayer anions, whereas Mg(acac)₂ yielded exclusively acetylacetonate interlayer anions [1]. This ligand retention phenomenon directly impacts the crystallinity and surface area of the final hydrotalcite material. Furthermore, the acetylacetonate precursors (both Mg(acac)₂ and Al(acac)₃) enabled a novel microwave-assisted gelling and crystallization method that circumvented the conventionally required thermal autoclave treatment, achieving crystallization with irradiation times as short as 10 minutes [1]. In contrast, magnesium ethoxide is reported to exhibit low solubility in many organic media and reacts violently with water and atmospheric moisture, producing magnesium hydroxide and ethanol upon hydrolysis, which imposes stringent handling requirements and limits process robustness .

Sol-gel processing Layered double hydroxides Hydrotalcite synthesis Anion templating Microwave-assisted synthesis

Metal–Ligand Bond Ionicity: Mg(acac)₂ Occupies Intermediate Position Between Be(acac)₂ and Zn(acac)₂ — Quantified by Calculated Coulomb Potentials

Quantum mechanical calculations (HF/6-311+G(d,p), B3LYP/6-311+G(d,p), and MP2/6-311+G(d,p)) of the electronic structure of Group 2 and Group 12 metal acetylacetonates reveal a systematic trend in metal–ligand bond ionicity that positions Mg(acac)₂ as an intermediate case with distinct properties [1]. The calculated Coulomb potentials for the metal–oxygen bond are: Be(acac)₂ = 1.37 eV (predominantly covalent character), Mg(acac)₂ = approximately 8 eV (intermediate ionic character), and Zn(acac)₂ = 12.3 eV and 11.3 eV (highly ionic character) [1]. The covalence of the M–O bond in acetylacetonates decreases in the series Be → Mg → Zn due to increasing ionic radius of the metal center [1]. This intermediate bond ionicity of Mg(acac)₂ confers balanced ligand lability—sufficiently labile for catalytic turnover in cross-coupling and polymerization reactions, yet sufficiently stable to resist premature hydrolysis during ambient handling, unlike highly ionic Zn(acac)₂ or moisture-sensitive Mg alkoxides [2].

Theoretical chemistry Bond ionicity Electronic structure DFT calculations Chelate stability

Hydrolytic Stability Comparison: Mg(acac)₂ vs. Mg(OEt)₂ — Ambient Processability Differentiates β-Diketonate Chelates from Alkoxide Precursors

Magnesium acetylacetonate is characterized as resistant to hydrolysis and only slightly soluble in water, enabling handling under ambient laboratory conditions without rigorous exclusion of atmospheric moisture . In stark contrast, magnesium ethoxide [Mg(OEt)₂] reacts violently with water and atmospheric moisture, undergoing rapid hydrolysis to produce magnesium hydroxide and ethanol: Mg(OCH₂CH₃)₂ + 2 H₂O → Mg(OH)₂ + 2 C₂H₅OH . This hydrolytic sensitivity mandates that Mg(OEt)₂ be stored below +30 °C under strictly anhydrous conditions and handled in inert atmospheres to prevent decomposition [1]. The stability differential stems from the chelate effect: the bidentate acetylacetonate ligand forms a stable six-membered metallacycle that kinetically and thermodynamically protects the Mg²⁺ center from nucleophilic attack by water, whereas the monodentate ethoxide ligands in Mg(OEt)₂ offer no such protection .

Moisture sensitivity Precursor handling Hydrolytic stability Process robustness Ambient processing

Optimal Application Scenarios for Magnesium Acetylacetonate Procurement: Where Mg(acac)₂ Delivers Verified Performance Advantages Over Alternative Precursors


Chemical Vapor Deposition (CVD) of Epitaxial MgO Thin Films on Temperature-Sensitive Semiconductor Substrates

Mg(acac)₂ is the preferred precursor for atmospheric-pressure MOCVD (AP-MOCVD) of epitaxial MgO thin films when substrate thermal budget is constrained. The compound enables deposition of uniform, dense, single-crystal MgO films at substrate temperatures as low as ~480 °C on Si(100), SiO₂/Si, and Pt/Si substrates [1]. This sub-500 °C deposition window is advantageous for integration with temperature-sensitive device layers in semiconductor processing, where higher-temperature precursors such as Mg(tmhd)₂-based systems would risk thermal degradation of underlying structures. Additionally, the defined liquid intermediate phase (MgC₅H₆O₂) formed at 265 °C enables aerosol-assisted and ultrasonic spray pyrolysis CVD modalities that are inaccessible with precursors lacking this two-stage decomposition behavior [2]. OMCVD processes utilizing Mg(acac)₂ transported with oxygen carrier gas at reduced pressure (5–20 Torr) produce amorphous MgO films across a broad temperature range (450–700 °C), providing process flexibility for varying substrate compatibility requirements [3].

Sol-Gel Synthesis of Layered Double Hydroxides (Hydrotalcites) with Defined Interlayer Anion Compositions

Mg(acac)₂ is the magnesium precursor of choice for sol-gel synthesis of hydrotalcite-like compounds when precise control over interlayer anion identity is required. In head-to-head comparison with Mg(OEt)₂ under identical synthesis conditions (Al(acac)₃ as fixed aluminum precursor), Mg(acac)₂ yields exclusively acetylacetonate interlayer anions, whereas Mg(OEt)₂ produces mixed ethoxide–acetylacetonate interlayers [1]. This ligand retention property of Mg(acac)₂ enables reproducible engineering of basal spacing and anion-exchange capacity in the final layered double hydroxide material. Furthermore, the acetylacetonate-only system uniquely enables microwave-assisted crystallization, reducing synthesis time to as little as 10 minutes compared to the hours-long thermal autoclave treatment required with Mg(OEt)₂-derived systems [1]. The ambient hydrolytic stability of Mg(acac)₂ also permits benchtop sol-gel processing without the rigorous moisture exclusion required for alkoxide precursors [2].

Catalyst Formulation and Polymer Stabilization Requiring Balanced Ligand Lability and Ambient Processability

Mg(acac)₂ occupies a unique position in catalyst and polymer stabilizer applications due to its intermediate metal–ligand bond ionicity (~8 eV Coulomb potential), which provides balanced ligand lability for catalytic turnover while maintaining sufficient hydrolytic stability for ambient handling [1]. This property profile is distinct from the more covalent Be(acac)₂ (1.37 eV, less labile) and the more ionic Zn(acac)₂ (12.3 eV, more hydrolysis-prone) [1]. Mg(acac)₂ is employed as a catalyst precursor for polymerization, cross-coupling, and oxidation reactions in organic synthesis, as well as a crosslinking agent in polyurethane elastomers and foams, solvent-based pressure-sensitive adhesives, and specialty coatings [2]. The compound's resistance to hydrolysis eliminates the requirement for anhydrous formulation conditions that would be mandatory with magnesium alkoxide catalysts, simplifying manufacturing workflows and reducing capital equipment costs [3].

Aerosol-Assisted and Ultrasonic Spray Pyrolysis Deposition of MgO Diffusion Barrier Layers

The unique thermal decomposition pathway of Mg(acac)₂—melting at 265 °C followed by formation of a liquid intermediate (MgC₅H₆O₂) that subsequently converts to MgO at 450 °C—makes it particularly suited for aerosol-assisted CVD and ultrasonic spray pyrolysis techniques [1]. In these methods, the precursor solution (e.g., Mg(acac)₂ in isopropanol) is aerosolized and transported to a heated substrate, where the liquid intermediate phase promotes smooth film formation and excellent substrate coverage. This two-stage decomposition mechanism enables the deposition of thick MgO films (up to 10 μm) that function as effective diffusion barriers on alumina substrates, preventing interdiffusion during subsequent deposition of alkaline earth element-containing layers [1]. The resulting films exhibit a smooth microstructure and highly preferentially oriented structure with (200) planes parallel to the substrate surface at deposition temperatures of approximately 400 °C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium acetylacetonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.